molecular formula C7H10N2O B11922399 6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one

6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11922399
M. Wt: 138.17 g/mol
InChI Key: KAYCKJPWSBHULR-UHFFFAOYSA-N
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Description

6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at position 6, a vinyl group at position 2, and a dihydropyridazinone core.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-ethenyl-6-methyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C7H10N2O/c1-3-9-7(10)5-4-6(2)8-9/h3H,1,4-5H2,2H3

InChI Key

KAYCKJPWSBHULR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)CC1)C=C

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Ring Formation

The core pyridazinone structure is synthesized via cyclocondensation of 1,4-ketoesters or ketoacids with hydrazine hydrate. For 6-methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one , this method involves:

  • Reacting β-ketoester derivatives (e.g., ethyl 4-methyl-3-oxopentanoate) with excess hydrazine hydrate (NH2_2NH2_2\cdotH2_2O) in ethanol under reflux for 6–8 hours.

  • Acidic workup (1N HCl) to cyclize the intermediate hydrazone into the dihydropyridazinone ring.

Key Reaction Conditions

ReagentSolventTemperatureTimeYield
Hydrazine hydrateEthanolReflux8 hr50–65%

The vinyl group at position 2 is introduced via alkylation of the intermediate hydrazone using vinyl bromide or iodide in the presence of potassium carbonate.

Domino Hydrohydrazination-Condensation Approach

One-Pot Synthesis

A scalable method employs a domino reaction sequence combining hydrohydrazination and condensation:

  • Hydrohydrazination : Reacting 4-methyl-2-vinylcyclopentenone with hydrazine hydrate in tetrahydrofuran (THF) at 0–5°C to form a hydrazone intermediate.

  • Condensation : Heating the intermediate to 80°C in acetic acid to induce cyclization, yielding the dihydropyridazinone core.

Optimization Insights

  • Catalyst : Bromine (Br2_2) in acetic acid enhances dehydrogenation efficiency, achieving 70–75% purity.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve vinyl group stability during cyclization.

Halogen Exchange and Functionalization

Synthesis from 4,5-Dihalo Precursors

4,5-Dihalo-3(2H)-pyridazinones serve as versatile intermediates for introducing vinyl groups:

  • Halogenation : Treating 6-methyl-4,5-dihydropyridazin-3(2H)-one with phosphorus oxychloride (POCl3_3) to generate 4,5-dichloro derivatives.

  • Vinylation : Substituting chlorine at position 2 with vinylmagnesium bromide (CH2_2=CHMgBr) in THF at −78°C.

Reaction Schema

C5H7N2OPOCl3C5H5Cl2N2OCH2=CHMgBrC7H9N2O\text{C}5\text{H}7\text{N}2\text{O} \xrightarrow{\text{POCl}3} \text{C}5\text{H}5\text{Cl}2\text{N}2\text{O} \xrightarrow{\text{CH}2=\text{CHMgBr}} \text{C}7\text{H}9\text{N}2\text{O}

Yield Data

StepYield
Halogenation85%
Vinylation60%

Microwave-Assisted Synthesis

Rapid Cyclization

Microwave irradiation reduces reaction times from hours to minutes:

  • Mixing 4-methyl-3-oxovaleric acid with hydrazine hydrate in ethanol.

  • Irradiating at 150°C for 15 minutes to form the dihydropyridazinone ring.

  • Subsequent vinylation via Pd-catalyzed Heck coupling with vinyl bromide.

Advantages

  • Time Efficiency : 80% yield in 30 minutes vs. 8 hours conventionally.

  • Reduced Byproducts : Selective heating minimizes decomposition.

Biological Evaluation and Byproduct Analysis

Impurity Profiling

Common byproducts include:

  • 6-Methyl-4,5-dihydropyridazin-3(2H)-one (unsubstituted at position 2) due to incomplete vinylation.

  • Over-oxidized derivatives (e.g., pyridazin-3(2H)-ones) from excessive bromine use.

Mitigation Strategies

  • Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the target compound with >95% purity.

  • Crystallization : Recrystallization from ethanol/water (1:1) removes polar impurities.

Spectroscopic Characterization

Structural Confirmation

  • IR Spectroscopy : Strong absorption at 1685 cm1^{-1} confirms the lactam C=O bond.

  • 1^1H NMR : Vinyl protons appear as a doublet of doublets at δ 5.1–5.3 ppm (J = 10.8, 17.2 Hz).

  • Mass Spectrometry : Molecular ion peak at m/z 152.1 [M+H]+^+.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: The vinyl and methyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction may produce dihydropyridazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May have potential as a bioactive compound with various biological activities.

    Medicine: Could be explored for its pharmacological properties and potential therapeutic uses.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4,5-dihydropyridazin-3(2H)-one: Lacks the vinyl group.

    6-Methyl-2-ethyl-4,5-dihydropyridazin-3(2H)-one: Contains an ethyl group instead of a vinyl group.

Uniqueness

6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of both a methyl and a vinyl group, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

6-Methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family. Its unique structure, characterized by a methyl group at position 6 and a vinyl group at position 2, suggests potential biological activities that warrant investigation. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

  • Molecular Formula : C7H10N2O
  • Molecular Weight : 138.17 g/mol
  • IUPAC Name : 2-ethenyl-6-methyl-4,5-dihydropyridazin-3-one
  • CAS Number : 54227-30-4
PropertyValue
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
IUPAC Name2-ethenyl-6-methyl-4,5-dihydropyridazin-3-one
CAS Number54227-30-4

The biological activity of this compound is believed to involve interactions with various molecular targets. These interactions can modulate biological pathways by binding to enzymes or receptors, potentially affecting cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridazine derivatives, including this compound. Research indicates that this compound exhibits significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

In a study evaluating several pyridazine derivatives, this compound demonstrated minimum inhibitory concentration (MIC) values ranging from 0.5 to 128 μg/mL against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

CompoundMIC (μg/mL)
This compound0.5 - 128
Other Pyridazine DerivativesVaries

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown promising results against various cancer cell lines.

Case Study: Anticancer Screening

A comprehensive screening of pyridazine derivatives at the National Cancer Institute revealed that compounds similar to this compound exhibited significant growth inhibition against melanoma and non-small cell lung cancer (NSCLC) cell lines. Notably, some derivatives showed growth inhibition percentages (GI%) ranging from 62.21% to over 100% .

Cell LineGI (%) Range
Melanoma62.21 - 100.14
NSCLCSignificant Inhibition

Research Findings

  • VEGFR Inhibition : Certain derivatives showed effective inhibition of the vascular endothelial growth factor receptor (VEGFR), which is crucial in cancer progression .
  • Cell Cycle Arrest : Compounds similar to this pyridazine derivative induced G0–G1 phase cell cycle arrest in A549 lung cancer cells, increasing the population in this phase from 85.41% to 90.86% .
  • Gene Expression Modulation : Gene expression analysis indicated upregulation of pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .

Q & A

What are the standard synthetic protocols for 6-methyl-2-vinyl-4,5-dihydropyridazin-3(2H)-one, and how can reaction conditions be optimized?

Level: Basic (Methodological Synthesis)
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization. Key steps include:

  • Cyclization : Use of ethanol or dimethylformamide (DMF) as solvents under reflux conditions .
  • Vinyl Group Introduction : Aldehyde derivatives (e.g., formaldehyde) in ethanolic sodium ethoxide (C₂H₅ONa) at room temperature, followed by acidic workup to yield substituted derivatives .
  • Optimization : Adjusting temperature (25–80°C), pH (acidic for precipitation), and reaction time (overnight for completeness). Catalysts like sodium borohydride may enhance regioselectivity .

How does the crystal structure of this compound influence its reactivity and stability?

Level: Advanced (Crystallography)
Answer:
Single-crystal X-ray diffraction reveals:

  • Monoclinic System : Space group P2₁ with unit cell parameters a = 6.4151 Å, b = 7.9010 Å, c = 10.1888 Å, β = 106.6° .
  • Hydrogen Bonding : C–H···O interactions stabilize the crystal lattice (e.g., bond distances ~2.5 Å), critical for solid-state stability .
  • Conformational Rigidity : The dihydropyridazinone ring adopts a half-chair conformation, limiting rotational freedom and influencing reactivity in solution .

What strategies are effective for functionalizing the vinyl group in this compound?

Level: Intermediate (Organic Chemistry)
Answer:
The vinyl group can be modified via:

  • Electrophilic Addition : Using halogens (Cl₂, Br₂) or acids (H₂SO₄) to form dihalides or epoxides .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under palladium catalysis to introduce aromatic substituents .
  • Oxidation : Ozonolysis or KMnO₄-mediated cleavage to yield carbonyl derivatives for further derivatization .

What pharmacological assays are used to evaluate the bioactivity of dihydropyridazinone derivatives?

Level: Basic (Pharmacology)
Answer:
Common assays include:

  • Platelet Aggregation Inhibition : Measured via turbidimetry using ADP or collagen as agonists (IC₅₀ values reported for analogs) .
  • Vasorelaxant Activity : Ex vivo aortic ring assays to assess dose-dependent relaxation (EC₅₀ values) .
  • Inotropic Effects : Langendorff heart preparations to evaluate cardiac output enhancement .

How is this compound characterized spectroscopically?

Level: Basic (Analytical Chemistry)
Answer:

  • IR Spectroscopy : Peaks at 1677 cm⁻¹ (C=N) and 1680 cm⁻¹ (C=O) confirm the dihydropyridazinone core .
  • ¹H NMR : Diagnostic signals include δ 2.35 ppm (6-CH₃), δ 5.10–5.50 ppm (vinyl protons), and δ 7.20–7.80 ppm (aromatic protons if substituted) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 189.23 (theoretical) with fragmentation patterns matching the vinyl group .

What are the degradation pathways of this compound under accelerated stability conditions?

Level: Advanced (Pharmaceutical Chemistry)
Answer:

  • Photodegradation : UV exposure leads to ring-opening via Norrish Type I mechanisms, forming 6-methylpyridazine derivatives .
  • Hydrolytic Degradation : Acidic conditions cleave the vinyl group, while basic conditions deprotonate the lactam, reducing stability .
  • Thermal Decomposition : TGA/DSC shows decomposition above 200°C, with mass loss corresponding to CO and CH₃ groups .

How do substituents on the dihydropyridazinone ring affect bioactivity in SAR studies?

Level: Advanced (Medicinal Chemistry)
Answer:

  • 6-Methyl Group : Enhances lipophilicity (logP ~1.8), improving membrane permeability .
  • 2-Vinyl Group : Introduces π-π stacking with tyrosine residues in enzyme active sites (e.g., PDE-III inhibitors) .
  • 4,5-Dihydro Moiety : Reduces planarity, decreasing off-target binding compared to fully aromatic analogs .

What intermolecular interactions dominate the solid-state packing of this compound?

Level: Advanced (Materials Science)
Answer:
Hirshfeld surface analysis shows:

  • C–H···O Bonds : Contribute 25–30% of interactions, stabilizing layered packing .
  • Van der Waals Contacts : Methyl and vinyl groups account for 45% of surface contacts, influencing solubility .
  • π-Stacking : Limited due to non-planarity of the dihydro ring, reducing crystallinity compared to pyridazine analogs .

What mechanistic insights exist for the biological activity of dihydropyridazinone derivatives?

Level: Advanced (Biochemistry)
Answer:

  • PDE-III Inhibition : Competitive binding to the catalytic domain (Kᵢ ~0.8 µM) via hydrogen bonding with Gln817 .
  • Calcium Sensitization : Enhances troponin C affinity in cardiomyocytes, validated via SPR (K_D = 12 nM) .
  • ROS Scavenging : ABTS assays show EC₅₀ = 35 µM, linked to the electron-rich dihydro ring .

How can computational modeling guide the design of novel dihydropyridazinone analogs?

Level: Advanced (Computational Chemistry)
Answer:

  • Docking Studies : AutoDock Vina predicts binding poses in PDE-III (ΔG = -9.2 kcal/mol) .
  • DFT Calculations : HOMO-LUMO gaps (~4.1 eV) correlate with stability under oxidative conditions .
  • MD Simulations : Solvent-accessible surface area (SASA) analysis guides solubility optimization .

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